2,4-Difluorophenol (CAS 367-27-1) is a highly versatile fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Featuring a dual-fluorine substitution pattern, it offers a finely tuned pKa of approximately 8.72, making it more acidic than unsubstituted phenol while retaining strong nucleophilicity in its phenoxide form . Crucially for industrial procurement and scale-up, it exists as a liquid at standard room temperature (melting point ~22 °C), which significantly streamlines bulk handling and continuous flow processing compared to heavier, solid halogenated analogs .
Substituting 2,4-difluorophenol with cheaper or more common halophenols compromises both processability and reaction efficiency. Replacing it with 2,4-dichlorophenol introduces a phase change liability; the dichloro analog is a solid at room temperature (melting point ~45 °C), requiring heated transfer lines and specialized solids-handling equipment that increase manufacturing complexity and capital expenditure. Furthermore, attempting to use 2,6-disubstituted halophenols to achieve similar electronic effects results in severe steric hindrance at the phenolic oxygen, drastically reducing yields during critical O-arylation or etherification steps with bulky electrophiles [1]. Monofluorophenols, conversely, lack sufficient electron-withdrawing capacity to lower the pKa for mild deprotonation, risking the degradation of base-sensitive intermediates during cross-coupling.
For large-scale manufacturing, the physical state of a precursor dictates the required infrastructure. 2,4-Difluorophenol features a melting point of approximately 22 °C, remaining a pumpable liquid under standard ambient conditions . In direct contrast, the widely used in-class comparator 2,4-dichlorophenol has a melting point of 45 °C, existing as a solid that necessitates heated lines or manual solid dosing . This thermal baseline allows 2,4-difluorophenol to be seamlessly integrated into continuous flow reactors and automated liquid-handling systems without the risk of line crystallization.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | ~22 °C (Liquid at RT) |
| Comparator Or Baseline | 2,4-Dichlorophenol: ~45 °C (Solid at RT) |
| Quantified Difference | 23 °C reduction in melting point, crossing the ambient liquid threshold. |
| Conditions | Standard atmospheric pressure, room temperature handling. |
Eliminates the need for heated transfer lines and solid-dosing equipment, directly lowering capital expenditure and process complexity in bulk synthesis.
The specific 2,4-substitution pattern of 2,4-difluorophenol provides a distinct steric advantage over 2,6-disubstituted analogs during nucleophilic attack on bulky electrophiles. In the synthesis of complex phenoxyphthalic anhydrides, 2,4-difluorophenol achieved an 81.6% yield[1]. When compared to 2,6-dichlorophenol under identical coupling conditions, the yield plummeted to 27.0% due to the severe steric blockade at the ortho positions flanking the phenolic oxygen[1]. By leaving one ortho position open, 2,4-difluorophenol maintains high reactivity while still imparting the necessary di-halogenated electronic properties to the final molecule.
| Evidence Dimension | Reaction Yield in Etherification |
| Target Compound Data | 81.6% yield |
| Comparator Or Baseline | 2,6-Dichlorophenol: 27.0% yield |
| Quantified Difference | 54.6% absolute increase in product yield (>3-fold relative increase). |
| Conditions | Reaction with 4-fluorophthalic anhydride, potassium fluoride, sulfolane solvent, 190-195 °C. |
Drastically improves step economy and reduces raw material waste in the synthesis of sterically demanding ether-linked APIs and specialty materials.
The dual fluorine atoms in 2,4-difluorophenol exert an electron-withdrawing inductive effect that lowers its pKa to approximately 8.72 . This makes it roughly an order of magnitude more acidic than unsubstituted phenol (pKa ~10.0). Consequently, 2,4-difluorophenol can be quantitatively deprotonated using milder bases (e.g., potassium carbonate) rather than requiring strong bases like sodium hydride. Unlike the 2,6-difluoro isomer, which is even more acidic but sterically hindered, the 2,4-difluorophenoxide anion retains excellent nucleophilicity, ensuring rapid reaction kinetics in cross-coupling workflows without degrading base-sensitive functional groups on the electrophile.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~8.72 |
| Comparator Or Baseline | Phenol: pKa ~10.0 |
| Quantified Difference | ~1.28 pKa unit reduction (increased acidity). |
| Conditions | Standard aqueous thermodynamic prediction. |
Allows procurement of milder, safer, and cheaper bulk bases for deprotonation, protecting sensitive intermediates from base-catalyzed degradation.
2,4-Difluorophenol is an optimal starting material for synthesizing phenoxyacetamide inhibitors targeting the Pseudomonas aeruginosa T3SS. Its specific electronic profile and steric accessibility allow for efficient coupling with ethyl 2-bromoalkanoates, providing high yields of the critical 2-(phenoxy)alkanoic acid intermediate without the steric penalties associated with 2,6-disubstituted halophenols [1].
Due to its liquid state at room temperature (melting point ~22 °C), 2,4-difluorophenol is highly preferred over solid halophenols (like 2,4-dichlorophenol) in continuous flow manufacturing. It can be pumped directly into microreactors for O-alkylation or cross-coupling reactions, ensuring precise stoichiometric control and eliminating the risk of line blockages .
The compound serves as the foundational building block for PC190723, a potent inhibitor of bacterial cell division. The 2,4-difluoro substitution pattern is critical for the molecule's binding affinity and metabolic stability, and the precursor's favorable pKa enables regioselective lithiation and subsequent acylation steps required to build the core pharmacophore [2].
Corrosive;Irritant